molecular formula C11H10BrN5O3 B10961851 N-(5-bromopyridin-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(5-bromopyridin-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10961851
M. Wt: 340.13 g/mol
InChI Key: RMIYKXWXSCYLSU-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a brominated pyridine ring and a nitro-substituted pyrazole ring, connected via a propanamide linker. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-pyridine.

    Formation of 4-nitro-1H-pyrazole: This intermediate is synthesized by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The 5-bromo-2-pyridine and 4-nitro-1H-pyrazole are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.

Major Products Formed

    Reduction: Formation of N-(5-AMINO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with similar compounds such as:

    N-(5-CHLORO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    N-(5-BROMO-2-PYRIDYL)-3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE: The amino group instead of the nitro group can lead to different biological activities and chemical reactivity.

The uniqueness of N-(5-BROMO-2-PYRIDYL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrN5O3

Molecular Weight

340.13 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C11H10BrN5O3/c12-8-1-2-10(13-5-8)15-11(18)3-4-16-7-9(6-14-16)17(19)20/h1-2,5-7H,3-4H2,(H,13,15,18)

InChI Key

RMIYKXWXSCYLSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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